molecular formula C12H12FNO B14498190 {1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol CAS No. 64630-48-4

{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol

Katalognummer: B14498190
CAS-Nummer: 64630-48-4
Molekulargewicht: 205.23 g/mol
InChI-Schlüssel: UMGAWYWPPNWBBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a fluorophenyl group attached to the pyrrole ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol can be achieved through various methods. One common approach involves the condensation of 2-fluorobenzylamine with pyrrole-2-carboxaldehyde under acidic conditions, followed by reduction of the resulting imine to yield the desired product. Another method involves the use of 2-fluorobenzyl chloride and pyrrole in the presence of a base, such as sodium hydride, to form the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of {1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

64630-48-4

Molekularformel

C12H12FNO

Molekulargewicht

205.23 g/mol

IUPAC-Name

[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]methanol

InChI

InChI=1S/C12H12FNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(14)9-15/h1-7,15H,8-9H2

InChI-Schlüssel

UMGAWYWPPNWBBV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CN2C=CC=C2CO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.